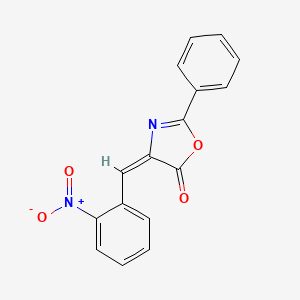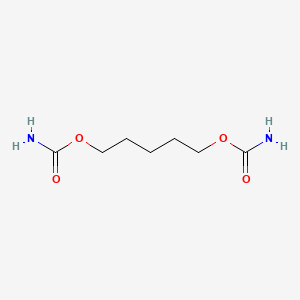![molecular formula C8H12O B11999702 Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[221]heptane-2,2’-oxirane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane ring system fused to an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with epoxidizing agents. One common method is the epoxidation of norbornene derivatives using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired spirocyclic epoxide.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Diols: Formed through the opening of the epoxide ring by oxidizing agents.
Alcohols: Resulting from the reduction of the epoxide ring.
Functionalized Derivatives: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is used as a building block in organic synthesis.
Biology and Medicine
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid structure and reactive epoxide ring make it a candidate for developing enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for creating high-performance materials .
Wirkmechanismus
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with nucleophilic sites in enzymes or other biomolecules, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the epoxide ring.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring fusion pattern.
2-Ethylbicyclo[2.2.1]heptane: A derivative with an ethyl substituent on the bicyclic framework.
Uniqueness
Spiro[bicyclo[221]heptane-2,2’-oxirane] is unique due to its spirocyclic structure and the presence of the reactive epoxide ring
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
spiro[bicyclo[2.2.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C8H12O/c1-2-7-3-6(1)4-8(7)5-9-8/h6-7H,1-5H2 |
InChI-Schlüssel |
PTEQKBGZDDLLIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC23CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)


![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)





